![molecular formula C5H9ClF3NO3 B2950554 2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride CAS No. 2044712-78-7](/img/structure/B2950554.png)
2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride
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Description
“2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride” is a chemical compound with the CAS Number: 2044712-78-7 . It has a molecular weight of 223.58 and its IUPAC name is (3S)-2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride .
Synthesis Analysis
The synthesis of this compound involves the use of a recyclable chiral auxiliary to form a Ni (II) complex with glycine Schiff base, which is then alkylated with CF3–CH2–I under basic conditions . The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8F3NO3.ClH/c1-4(12,5(6,7)8)2(9)3(10)11;/h2,12H,9H2,1H3,(H,10,11);1H . This code provides a unique representation of the compound’s molecular structure.Safety and Hazards
Mechanism of Action
Chemical Properties
“2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride” is a chemical compound with the molecular formula C5H9ClF3NO3 and a molecular weight of 223.58 . It is a powder at room temperature .
Storage and Safety
The compound should be stored at room temperature . It has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO3.ClH/c1-4(12,5(6,7)8)2(9)3(10)11;/h2,12H,9H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXHASXGEXGGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)(C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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